molecular formula C13H9IN2S B14224916 3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine CAS No. 827044-46-2

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine

Katalognummer: B14224916
CAS-Nummer: 827044-46-2
Molekulargewicht: 352.20 g/mol
InChI-Schlüssel: BJJKQHDTHVIOBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine is a heterocyclic compound that contains both a benzothiophene and a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the benzothiophene ring, followed by iodination and subsequent coupling with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyridine or benzothiophene rings.

    Substitution: The iodine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine is unique due to the combination of the benzothiophene and pyridine moieties, which may impart specific biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

827044-46-2

Molekularformel

C13H9IN2S

Molekulargewicht

352.20 g/mol

IUPAC-Name

3-(5-iodopyridin-2-yl)-1-benzothiophen-4-amine

InChI

InChI=1S/C13H9IN2S/c14-8-4-5-11(16-6-8)9-7-17-12-3-1-2-10(15)13(9)12/h1-7H,15H2

InChI-Schlüssel

BJJKQHDTHVIOBU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)SC=C2C3=NC=C(C=C3)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.